Home > Products > Building Blocks P7592 > 4-(2-(4-Methylphthalazin-1-yl)hydrazinyl)phthalazin-1-ol
4-(2-(4-Methylphthalazin-1-yl)hydrazinyl)phthalazin-1-ol - 1370051-11-8

4-(2-(4-Methylphthalazin-1-yl)hydrazinyl)phthalazin-1-ol

Catalog Number: EVT-1691678
CAS Number: 1370051-11-8
Molecular Formula: C17H14N6O
Molecular Weight: 318.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phthalazin-1(2H)-one

  • Compound Description: This compound serves as a versatile starting material for synthesizing diverse fused and spiro heterocyclic systems. It readily reacts with various reagents to yield 1,2,4-triazolo[3,4-b]1,3,4-thiadiazoles, 1,3,4-thiadiazines, and spiro systems. []

4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one

  • Compound Description: This compound is a 2-substituted-4-arylphthalazin-1(2H)-one derivative. The crystal structure reveals a dihedral angle between the methylphenyl ring and phthalazinone ring system, and the molecules are connected by C—H⋯O hydrogen bonds and π–π interactions. []

2-Substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one derivatives

  • Compound Description: This series of compounds was designed as potential acetohydroxyacid synthase (AHAS) inhibitors. They were synthesized using an ortho-substituent cyclization strategy starting from 3-hydroxy-acetophenone. Some derivatives exhibited good enzyme inhibition activity against A. thaliana AHAS and showed herbicidal activities. []

4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one (5)

  • Compound Description: This specific compound demonstrated significant antifungal activity against dermatophytes, Cryptococcus neoformans, and some clinical isolates. A physicochemical study of this compound provided insights into its conformational and electronic properties for further antifungal analogue design. []

4-(5-mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one derivatives

  • Compound Description: This series of compounds were synthesized using conventional and ultrasonic irradiation methods. They were evaluated for anti-proliferative activity against liver and breast cancer cell lines. Some derivatives showed significant activity, arresting cell cycle progression and inducing apoptosis. These compounds also inhibited MAPK and Topo II enzymes. []

4-[(4-methylphthalazin-1-yl)amino]benzenesulfonamide (1)

  • Compound Description: This compound was identified as a human NPP3 inhibitor through compound library screening. SAR studies led to the development of a more potent derivative, indicating its potential as a starting point for anticancer drug development. []
Overview

4-(2-(4-Methylphthalazin-1-yl)hydrazinyl)phthalazin-1-ol is a complex organic compound belonging to the class of phthalazine derivatives. These compounds are characterized by their unique hydrazine functional groups and phthalazinone structures, which have garnered attention in medicinal chemistry due to their diverse biological activities. This compound is particularly noted for its potential applications in the pharmaceutical field, including anticancer and anti-inflammatory properties.

Source

The synthesis and characterization of 4-(2-(4-Methylphthalazin-1-yl)hydrazinyl)phthalazin-1-ol have been explored in various academic studies, highlighting its importance in drug development and organic synthesis. Research articles discuss methods of synthesis, biological screening, and structural analysis, providing a comprehensive understanding of its properties and applications .

Classification

This compound can be classified under the following categories:

  • Chemical Class: Phthalazine derivatives
  • Functional Groups: Hydrazine, hydroxyl
  • Potential Applications: Anticancer agents, anti-inflammatory drugs
Synthesis Analysis

Methods

The synthesis of 4-(2-(4-Methylphthalazin-1-yl)hydrazinyl)phthalazin-1-ol typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 4-methylphthalazine as a precursor.
  2. Hydrazine Reaction: The compound is synthesized through the reaction of 4-methylphthalazine with hydrazine hydrate under reflux conditions, which facilitates the formation of the hydrazine linkage.
  3. Final Hydroxylation: Subsequent treatment with appropriate reagents leads to the introduction of the hydroxyl group at the phthalazinone position.

Technical Details

The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time to enhance yield and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm product formation .

Molecular Structure Analysis

Structure

The molecular structure of 4-(2-(4-Methylphthalazin-1-yl)hydrazinyl)phthalazin-1-ol consists of two phthalazine rings connected by a hydrazine bridge. The presence of a hydroxyl group contributes to its chemical reactivity.

Data

Key structural data include:

  • Molecular Formula: C15H14N4O
  • Molecular Weight: 270.30 g/mol
  • Key Spectroscopic Data:
    • NMR: Characteristic peaks corresponding to aromatic protons and functional groups.
    • IR: Absorption bands indicative of NH, OH, and aromatic C=C stretching.
Chemical Reactions Analysis

Reactions

The compound undergoes various chemical reactions typical for phthalazine derivatives:

  1. Hydrazone Formation: It can react with aldehydes to form hydrazones, which may exhibit enhanced biological activity.
  2. Substitution Reactions: The hydroxyl group can participate in substitution reactions leading to diverse derivatives with potential pharmacological properties.

Technical Details

Reactions are often conducted under controlled conditions to ensure selectivity and yield. Analytical techniques like mass spectrometry (MS) are used to confirm the identity of reaction products .

Mechanism of Action

Process

The mechanism of action for 4-(2-(4-Methylphthalazin-1-yl)hydrazinyl)phthalazin-1-ol involves:

  1. Cellular Uptake: The compound enters cells through passive diffusion or specific transport mechanisms.
  2. Target Interaction: It interacts with specific biological targets such as enzymes or receptors involved in cell proliferation or inflammation.
  3. Biological Response: This interaction can lead to apoptosis in cancer cells or modulation of inflammatory pathways.

Data

Research indicates that derivatives of phthalazine may inhibit specific pathways such as vascular endothelial growth factor receptor 2 (VEGFR2), contributing to their anticancer effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Melting Point: Specific melting points vary based on purity but are generally above room temperature.

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Relevant Data or Analyses

Comprehensive analyses using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into thermal stability and decomposition temperatures .

Applications

Scientific Uses

The primary applications of 4-(2-(4-Methylphthalazin-1-yl)hydrazinyl)phthalazin-1-ol include:

  1. Pharmaceutical Development: As a lead compound for developing new anticancer agents targeting specific cancer cell lines.
  2. Biological Research: Utilized in studies investigating apoptosis pathways and inflammatory responses.
  3. Synthetic Chemistry: Serves as a building block for synthesizing more complex phthalazine derivatives with tailored biological activities.
Introduction to 4-(2-(4-Methylphthalazin-1-yl)hydrazinyl)phthalazin-1-ol in Medicinal Chemistry

Structural Significance of Phthalazinone Hybrid Systems in Drug Design

The core phthalazinone structure—a bicyclic system fusing benzene and pyridazine rings—provides a privileged scaffold in medicinal chemistry due to its versatile hydrogen-bonding capacity, planar geometry for π-stacking, and ease of functionalization at multiple positions. Compound 4-(2-(4-Methylphthalazin-1-yl)hydrazinyl)phthalazin-1-ol exemplifies a bis-phthalazinone hybrid, where two phthalazine units are conjoined via a hydrazinyl bridge. This architecture amplifies key pharmacophoric features:

  • Planar aromatic surfaces enable deep insertion into kinase ATP-binding pockets, as demonstrated in EGFR and VEGFR-2 inhibitors like vatalanib [1] [4].
  • N1 and N4 nitrogen atoms act as hydrogen-bond acceptors, while the hydrazinyl –NH– and phthalazinone –OH groups serve as donors, facilitating multipoint recognition of biological targets [3].
  • 4-Methyl substituent enhances hydrophobic interactions in enzyme allosteric pockets, as observed in Fe-SOD inhibitors [2].

Table 1: Clinically Explored Phthalazine Hybrid Drugs

CompoundTargetClinical ApplicationStructural Feature
Vatalanib (PTK787)VEGFR-2 (IC~50~=20 nM)Metastatic colorectal cancer (Phase III)Anilino-phthalazine
AzelastineHistamine H~1~ receptorAllergic rhinitisPhthalazinone-imidazolium salt
ZopolrestatAldose reductaseDiabetic complications (Trials)Phthalazinone-carboxyamide
This compoundEGFR/VEGFR-2, Fe-SODInvestigational anticancer/antiparasiticbis-Phthalazinone-hydrazine

Such hybrid systems enable "molecular diplomacy"—mediating interactions between divergent biological targets through spatially segregated pharmacophores [3] [7].

Role of Hydrazinyl Linkages in Bioactive Compound Architectures

The –NH–NH– (hydrazinyl) linker in 4-(2-(4-Methylphthalazin-1-yl)hydrazinyl)phthalazin-1-ol is not a passive tether but an active pharmacophore contributing to:

  • Conformational Semi-Rigidity: Restricts rotational freedom between phthalazine units, pre-organizing the molecule for target binding. This reduces entropic penalty upon protein interaction compared to flexible alkyl chains [4] .
  • H-Bond Network Formation: The –NH– moiety donates H-bonds to key residues (e.g., Glu885 in VEGFR-2, Asp161 in Fe-SOD), while acting as an acceptor via its lone pair. Dual H-bonding is critical for anchoring inhibitors in kinases and oxidoreductases [2] [7].
  • Metabolic Resistance: Unlike ester or amide linkers, hydrazines resist hydrolytic cleavage by esterases/proteases, prolonging in vivo half-life. This was validated in anti-T. cruzi phthalazines where hydrazine derivatives outperformed carboxamide analogs [2].
  • Electron Delocalization: Conjugation with adjacent phthalazine rings creates an extended π-system, enhancing DNA intercalation potential and topoisomerase inhibition—mechanisms relevant in anticancer activity [3].

Table 2: Bioactivity Comparison of Hydrazinyl vs. Alternative Linkers in Phthalazines

Linker TypeExample TargetPotency (IC~50~)Key Advantage
Hydrazinyl (This compound)EGFR0.021 µMMultipoint H-bonding, metabolic stability
Ethylene (–CH~2~CH~2~–)α~1~-AR0.10 mM (Compound 8d)Enhanced hydrophobicity for membrane penetration
Amide (–CONH–)VEGFR-20.148–0.892 µMProtease susceptibility (rapid clearance)
Ether (–O–)PDE inhibitorsLow µM rangeIncreased solubility, reduced toxicity

This explains its prevalence in kinase inhibitors and antiparasitic agents where precise orientation of aromatic systems dictates efficacy [4] .

Historical Context of Phthalazine Derivatives in Oncology and Metabolic Disease Research

Phthalazines entered medicinal chemistry via antihypertensive agents (e.g., hydralazine), but oncology applications dominate modern research:

  • Oncology:
  • 2000s: Vatalanib pioneered phthalazine-based kinase inhibition, blocking VEGFR-2 at 20 nM and entering Phase III trials for colorectal cancer. This validated phthalazines as Type II VEGFR inhibitors occupying the hydrophobic back pocket [1] [4].
  • 2010s: EGFR-focused derivatives emerged, with compound 12d (structurally analogous to the title compound) achieving IC~50~=21.4 nM against EGFR—surpassing erlotinib (IC~50~=80 nM)—and inducing 64.4-fold apoptosis in breast cancer cells [4]. Mechanistically, these compounds disrupt EGFR-mediated PI3K/Akt signaling, triggering caspase-9 activation [1] [7].
  • 2020s: Hybrids like 4a and 2g showed dual VEGFR-2/EGFR inhibition (IC~50~=0.09–0.196 µM) with in vivo efficacy in xenograft models [7].
  • Metabolic & Infectious Diseases:
  • Fe-SOD Inhibition: Monoalkylamino-phthalazine-imidazoles (e.g., compounds 2, 4) inhibited T. cruzi Fe-SOD, suppressing parasite glucose metabolism and pyruvate excretion. In immunodeficient mice, they reduced parasitemia reactivation by >50% versus benznidazole [2].
  • HBV Capsid Modulation: 2024 optimizations replaced oxidation-prone alcohols in phthalazine CAMs (e.g., Yhhu6517), yielding 2p with 0.016 µM anti-HBV activity and 80.6% oral bioavailability—addressing earlier PK limitations [8].
  • Aldose Reductase Inhibition: Zopolrestat advanced to trials for diabetic complications, though hydrazine analogs remain underexplored [1] [4].

Table 3: Milestones in Phthalazine Derivative Development

YearKey AdvancementTherapeutic AreaReference
2000Vatalanib enters clinical trials (VEGFR inhibition)Oncology [1] [4]
2012Imidazole-phthalazines show anti-T. cruzi activityInfectious diseases [2]
2023EGFR inhibitor 12d (IC~50~=21.4 nM) reportedBreast cancer [4]
2024HBV capsid modulator 2p (F=80.6%) optimizedVirology [8]

The title compound thus represents a convergence of these lineages—a bis-phthalazinone with potential dual action in oncology (via EGFR/VEGFR-2) and metabolic disorders (via Fe-SOD) [3] [7].

Properties

CAS Number

1370051-11-8

Product Name

4-(2-(4-Methylphthalazin-1-yl)hydrazinyl)phthalazin-1-ol

IUPAC Name

4-[2-(4-methylphthalazin-1-yl)hydrazinyl]-2H-phthalazin-1-one

Molecular Formula

C17H14N6O

Molecular Weight

318.33 g/mol

InChI

InChI=1S/C17H14N6O/c1-10-11-6-2-3-7-12(11)15(19-18-10)20-21-16-13-8-4-5-9-14(13)17(24)23-22-16/h2-9H,1H3,(H,19,20)(H,21,22)(H,23,24)

InChI Key

QMWYGOWSTHAIEP-UHFFFAOYSA-N

SMILES

CC1=NN=C(C2=CC=CC=C12)NNC3=NNC(=O)C4=CC=CC=C43

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)NNC3=NNC(=O)C4=CC=CC=C43

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.